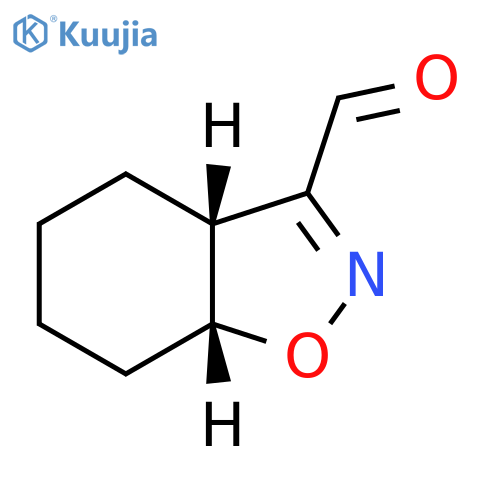

Cas no 2648901-38-4 (1,2-Benzisoxazole-3-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,7aR)-)

1,2-Benzisoxazole-3-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,7aR)- 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisoxazole-3-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,7aR)-

-

- インチ: 1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5-6,8H,1-4H2/t6-,8-/m1/s1

- InChIKey: QLUCPXGTQFBTJR-HTRCEHHLSA-N

- ほほえんだ: O1[C@@]2([H])[C@]([H])(CCCC2)C(C=O)=N1

1,2-Benzisoxazole-3-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,7aR)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7459265-0.5g |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde |

2648901-38-4 | 95% | 0.5g |

$579.0 | 2024-05-23 | |

| Aaron | AR027YZE-100mg |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, cis |

2648901-38-4 | 95% | 100mg |

$379.00 | 2023-12-15 | |

| Aaron | AR027YZE-500mg |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, cis |

2648901-38-4 | 95% | 500mg |

$822.00 | 2023-12-15 | |

| Aaron | AR027YZE-1g |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, cis |

2648901-38-4 | 95% | 1g |

$1047.00 | 2023-12-15 | |

| Aaron | AR027YZE-10g |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, cis |

2648901-38-4 | 95% | 10g |

$4413.00 | 2023-12-15 | |

| 1PlusChem | 1P027YR2-250mg |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, cis |

2648901-38-4 | 95% | 250mg |

$516.00 | 2024-05-08 | |

| Aaron | AR027YZE-2.5g |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, cis |

2648901-38-4 | 95% | 2.5g |

$2025.00 | 2023-12-15 | |

| Enamine | EN300-7459265-0.05g |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde |

2648901-38-4 | 95% | 0.05g |

$174.0 | 2024-05-23 | |

| Enamine | EN300-7459265-2.5g |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde |

2648901-38-4 | 95% | 2.5g |

$1454.0 | 2024-05-23 | |

| Enamine | EN300-7459265-1.0g |

rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde |

2648901-38-4 | 95% | 1.0g |

$743.0 | 2024-05-23 |

1,2-Benzisoxazole-3-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,7aR)- 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

1,2-Benzisoxazole-3-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,7aR)-に関する追加情報

1,2-Benzisoxazole-3-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,7aR)-: A Comprehensive Overview

The compound 1,2-Benzisoxazole-3-carboxaldehyde with CAS No. 2648901-38-4 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzisoxazoles, which are known for their unique structural properties and potential applications in drug discovery and advanced materials. The benzisoxazole core of this molecule provides a rigid and aromatic framework, while the carboxaldehyde group introduces functional versatility. The stereochemistry of the compound is defined by its (3aR,7aR) configuration, which plays a crucial role in determining its physical and chemical properties.

Recent studies have highlighted the importance of benzisoxazole derivatives in the development of novel pharmaceutical agents. For instance, researchers have explored the potential of 1,2-Benzisoxazole-3-carboxaldehyde as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. The molecule's ability to undergo various chemical transformations makes it an ideal candidate for exploring new drug leads. Moreover, its hexahydro structure provides a unique platform for studying stereochemical effects on biological activity.

The synthesis of 1,2-Benzisoxazole-3-carboxaldehyde involves a multi-step process that typically begins with the preparation of the benzisoxazole core. This is followed by functionalization to introduce the carboxaldehyde group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, the use of transition metal catalysts has significantly improved the yield and purity of the product. These developments underscore the importance of continuous innovation in synthetic methodologies to meet the growing demand for complex organic molecules.

In terms of physical properties, 1,2-Benzisoxazole-3-carboxaldehyde exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the range of 280-300 nm, indicating its potential application in optoelectronic materials. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the stereochemistry and purity of the compound.

The applications of 1,2-Benzisoxazole-3-carboxaldehyde are not limited to pharmaceuticals; it also finds use in materials science as a building block for constructing advanced polymers and nanomaterials. For example, researchers have utilized this compound to synthesize stimuli-responsive polymers that exhibit reversible changes in their physical properties under external conditions such as temperature or pH. These materials hold promise for applications in drug delivery systems and smart textiles.

From an environmental standpoint, the synthesis and application of 1,2-Benzisoxazole-3-carboxaldehyde are considered eco-friendly due to its low toxicity profile and biodegradability under controlled conditions. This aligns with the growing emphasis on sustainable chemistry practices in both academia and industry.

In conclusion, 1,2-Benzisoxazole-3-carboxaldehyde is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in drug discovery and materials science. As research continues to uncover new applications for this compound

2648901-38-4 (1,2-Benzisoxazole-3-carboxaldehyde, 3a,4,5,6,7,7a-hexahydro-, (3aR,7aR)-) 関連製品

- 2138141-68-9(2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)

- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)

- 223560-62-1(N-(2-phenylethyl)sulfamoyl chloride)

- 116430-60-5(Vapreotide Acetate)

- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)

- 2229429-60-9(1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol)

- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)

- 2228336-60-3(3-5-(methoxymethyl)furan-2-yl-2,2-dimethylpropan-1-ol)

- 1806056-94-9(3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride)

- 1804688-31-0(3-(Difluoromethyl)-5-(fluoromethyl)-2-hydroxypyridine)